(Quinazolin-4-yl)boronic acid
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Overview
Description
(Quinazolin-4-yl)boronic acid is a compound that features a quinazoline ring attached to a boronic acid group. Quinazoline is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the benzene ring. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and a hydroxyl group. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazoline derivatives is through the Aza-reaction, which involves the coupling of an imine and an electron-rich alkene . Another method is the metal-catalyzed reaction, which uses metal catalysts to facilitate the formation of the quinazoline ring .
This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing (Quinazolin-4-yl)boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Quinazolin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in the Suzuki-Miyaura coupling reaction.
Major Products
The major products formed from these reactions include boronic esters, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
(Quinazolin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Quinazolin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein interactions . The quinazoline ring can interact with various biological targets, such as receptors and enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the boronic acid group.
Quinazolinone: A derivative of quinazoline with a carbonyl group at position 4.
Boronic Acids: Compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group.
Uniqueness
(Quinazolin-4-yl)boronic acid is unique due to the combination of the quinazoline ring and the boronic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7BN2O2 |
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Molecular Weight |
173.97 g/mol |
IUPAC Name |
quinazolin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,12-13H |
InChI Key |
PXRGMZVPWSQAJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=NC2=CC=CC=C12)(O)O |
Origin of Product |
United States |
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